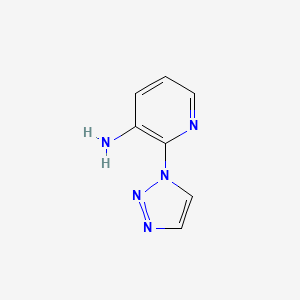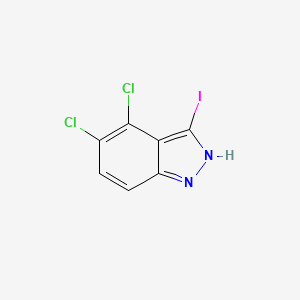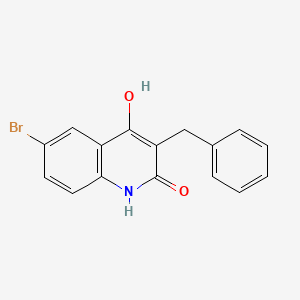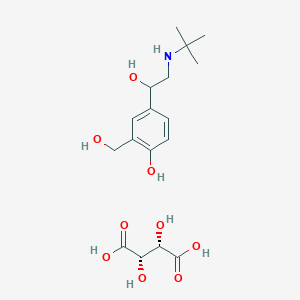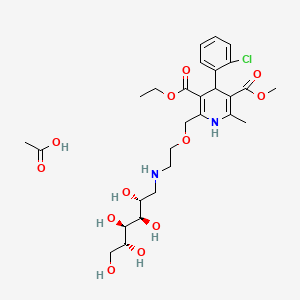
Amlodipine Mannitol Adduct Acetate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amlodipine Mannitol Adduct Acetate Salt is a compound that combines amlodipine, a calcium channel blocker, with mannitol, a sugar alcohol, and acetate salt. This compound is primarily used in the treatment of high blood pressure and other cardiovascular conditions . The addition of mannitol and acetate salt enhances the solubility and stability of amlodipine, making it more effective in its therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amlodipine Mannitol Adduct Acetate Salt involves the reaction of amlodipine with mannitol under specific conditions. The process typically includes:
Reaction of Amlodipine with Mannitol: Amlodipine is reacted with mannitol in the presence of a suitable solvent, such as methanol or ethanol. The reaction is carried out at a controlled temperature to ensure the formation of the adduct.
Addition of Acetate Salt: The resulting adduct is then treated with acetic acid or an acetate salt to form the final compound, this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of amlodipine and mannitol are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Amlodipine Mannitol Adduct Acetate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
Amlodipine Mannitol Adduct Acetate Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mecanismo De Acción
The mechanism of action of Amlodipine Mannitol Adduct Acetate Salt involves:
Calcium Channel Blockade: Amlodipine inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure.
Osmotic Diuresis: Mannitol acts as an osmotic diuretic, increasing the excretion of water and electrolytes, which helps in reducing blood pressure.
Enhanced Solubility and Stability: The addition of acetate salt improves the solubility and stability of the compound, enhancing its therapeutic efficacy.
Comparación Con Compuestos Similares
Amlodipine Mannitol Adduct Acetate Salt can be compared with other similar compounds, such as:
Amlodipine Besylate: Amlodipine besylate is another salt form of amlodipine used in the treatment of hypertension.
Amlodipine Maleate: Amlodipine maleate is another alternative salt form with comparable therapeutic effects but different pharmacokinetic profiles.
The uniqueness of this compound lies in its enhanced solubility and stability due to the presence of mannitol and acetate salt, making it a more effective therapeutic agent .
Propiedades
Fórmula molecular |
C28H41ClN2O12 |
|---|---|
Peso molecular |
633.1 g/mol |
Nombre IUPAC |
acetic acid;5-O-ethyl 3-O-methyl 4-(2-chlorophenyl)-2-methyl-6-[2-[[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H37ClN2O10.C2H4O2/c1-4-39-26(36)22-17(13-38-10-9-28-11-18(31)23(33)24(34)19(32)12-30)29-14(2)20(25(35)37-3)21(22)15-7-5-6-8-16(15)27;1-2(3)4/h5-8,18-19,21,23-24,28-34H,4,9-13H2,1-3H3;1H3,(H,3,4)/t18-,19-,21?,23-,24-;/m1./s1 |
Clave InChI |
WHSYDYCGQXCLSQ-FMKDHHDHSA-N |
SMILES isomérico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CC(=O)O |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(C(C(C(CO)O)O)O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


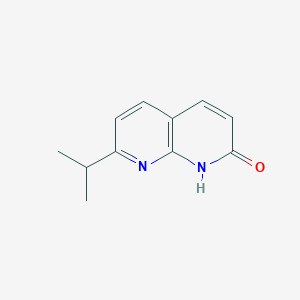

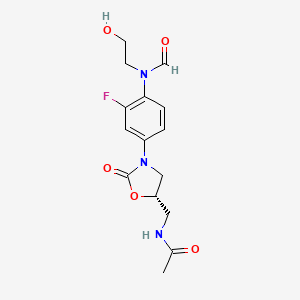
![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)
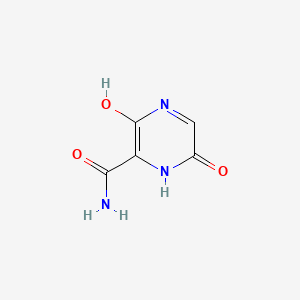

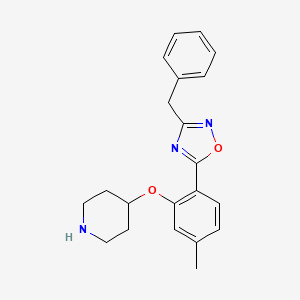
![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)

